(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene
Description
The compound "(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene" is a polycyclic heterocyclic molecule characterized by a fused tetracyclic scaffold incorporating oxygen (dioxa) and nitrogen (aza) atoms. The stereochemistry at positions 2S and 7R defines its three-dimensional conformation, while the 4-(4-chlorophenyl) substituent introduces aromatic and electron-withdrawing properties.
Structural elucidation of such compounds typically relies on advanced spectroscopic techniques (e.g., NMR, UV) and X-ray crystallography, as demonstrated in studies of structurally analogous heterocycles . The SHELX suite of programs, widely used for crystallographic refinement, has been instrumental in resolving similar complex frameworks .
Properties
IUPAC Name |
(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-16-8-5-14(6-9-16)21-23-20-15(12-25-21)11-24-18-10-7-13-3-1-2-4-17(13)19(18)20/h1-10,15,20-21,23H,11-12H2/t15-,20+,21?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGORZUCYKQYBG-GZOQVGHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC3=C(C2NC(O1)C4=CC=C(C=C4)Cl)C5=CC=CC=C5C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC3=C([C@H]2NC(O1)C4=CC=C(C=C4)Cl)C5=CC=CC=C5C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Heterocyclic Compounds
Key Findings:
Structural Complexity : The target compound exhibits greater ring fusion (tetracyclic) compared to tricyclic analogs like the hexaazatricyclo derivative . The inclusion of oxygen (dioxa) instead of sulfur (dithia) or additional nitrogen atoms may influence solubility and electronic properties .
Stereochemical Specificity : The (2S,7R) configuration contrasts with racemic or uncharacterized stereochemistry in other compounds, suggesting tailored interactions in chiral environments.
Synthetic vs. Natural Origins : Unlike natural lignans or glycosides (e.g., Isorhamnetin-3-O-glycoside ), the target compound is likely synthetic, aligning with methodologies for halogenated heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
